molecular formula C24H21NO5 B2606156 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid CAS No. 2137787-51-8

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid

Cat. No.: B2606156
CAS No.: 2137787-51-8
M. Wt: 403.434
InChI Key: YTCVRSJLQJQQDN-UHFFFAOYSA-N
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Description

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. This mechanism is crucial for the efficient synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • (9H-Fluoren-9-ylmethoxy)carbonyl-L-cysteine
  • (S)-2-[(9H-Fluoren-9-yl)methoxy]carbonylamino-2-phenylacetic acid

Uniqueness

What sets 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid apart from similar compounds is its specific structure, which combines the Fmoc protecting group with a methoxybenzoic acid moiety. This unique combination allows for specific applications in peptide synthesis and other chemical processes .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-22-11-10-15(12-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCVRSJLQJQQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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